molecular formula C10H12O3 B090953 4-Methoxybenzyl acetate CAS No. 104-21-2

4-Methoxybenzyl acetate

Cat. No. B090953
CAS RN: 104-21-2
M. Wt: 180.2 g/mol
InChI Key: HFNGYHHRRMSKEU-UHFFFAOYSA-N
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Description

4-Methoxybenzyl acetate is a chemical compound that is not directly mentioned in the provided papers, but its derivatives and related compounds are extensively studied. The papers discuss various 4-methoxybenzyl-protected groups and their applications in synthetic chemistry, particularly in the protection of sensitive functional groups during chemical reactions.

Synthesis Analysis

The synthesis of compounds involving 4-methoxybenzyl groups is highlighted in several studies. For instance, the 4-methoxybenzyloxymethyl (MBom) group is introduced as a protecting group for cysteine in peptide synthesis, which shows resistance to racemization . Another study describes the synthesis of oligoribonucleotides using the 4-methoxybenzyl group as a new protecting group for the 2'-hydroxyl group of adenosine . Additionally, novel heterocyclic compounds derived from 4-methoxybenzyl-protected triazoles were synthesized and investigated for their biological activity .

Molecular Structure Analysis

The molecular structure of 4-methoxybenzyl acetate itself is not directly analyzed in the papers, but the structure of related compounds is. For example, the molecular structure of 4-methoxybenzamidinium acetate was determined, showing that the amidinium group forms a dihedral angle with the benzene ring, and the ionic components are associated in the crystal via hydrogen bonds . The synthesis and molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole are also reported, providing insights into the crystallography of such compounds10.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving 4-methoxybenzyl-protected groups. The reductive cleavage of 4-methoxybenzylidene acetals is explored, with temperature-controlled regioselectivity being a key focus . Oxidative debenzylation of 4-methoxy-α-methylbenzyl esters is another reaction that is compatible with several functional groups .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-methoxybenzyl acetate are not directly discussed, the properties of related compounds and reactions provide some context. For example, the heat capacity of activation for the hydrolysis of 4-methoxybenzyl trifluoroacetate is measured, revealing insights into the reaction mechanism and the influence of substituents on the benzyl group9.

Scientific Research Applications

Organic Synthesis

  • Summary of Application : 4-Methoxybenzyl acetate is used in the field of organic synthesis . It is often used as a protecting group for carboxylate groups . The 4-methoxybenzyl (PMB) ester has become known as an inexpensive “workhorse” protecting group .
  • Methods of Application : This ester may be readily introduced in high yield under a number of mild reaction conditions . It is used to temporarily render the reactive functionalities inert while transformations are performed at other sites in the molecule . The protecting groups are then unmasked at strategic points later in the synthetic route .
  • Results or Outcomes : The use of 4-Methoxybenzyl acetate as a protecting group has been found to be reliable and efficient, with sufficient stability to withstand many common transformations but that can still be removed under mild conditions when desired .

Fragrance and Flavorant

  • Summary of Application : 4-Methoxybenzyl acetate is used as a fragrance and flavorant .

Preparation of Phenolic Ether Intermediates

  • Summary of Application : 4-Methoxybenzyl acetate is used in the preparation of phenolic ether intermediates for organic synthesis .
  • Methods of Application : Power ultrasound efficiently facilitates the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) 1 in providing protected phenolic ether intermediates for organic synthesis . Using two-phase systems in both the ultrasound-promoted preparation and reactions of PMB-Cl, typical runs produce PMB-protected products within 15 min .
  • Results or Outcomes : The use of power ultrasound has been found to be an efficient method for the preparation of phenolic ether intermediates .

Synthesis of Quinolines

  • Summary of Application : 4-Methoxybenzyl acetate is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .
  • Methods of Application : In the case of ester 109, triethylsilane is added to the reaction as a cation scavenger to reduce the 4-methoxybenzyl cation, forming 4-methylanisole and triethylsilyl trifluoroacetate as side products while protecting the diene and the aromatic ring from side reactions with the 4-methoxybenzyl cation .
  • Results or Outcomes : The use of 4-Methoxybenzyl acetate in the synthesis of quinolines has been found to be effective .

Photocatalytic Oxidation Studies

  • Summary of Application : 4-Methoxybenzyl acetate is used to study the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .

Difficult Esterifications

  • Summary of Application : 4-Methoxybenzyl acetate is used in difficult esterifications requiring a large amount of the unstable PMBI .
  • Methods of Application : PMBI may be performed with PMBI generated in situ from another PMB halide, thereby avoiding the difficulties associated with the isolation and handling of the highly reactive (and unstable) iodide .
  • Results or Outcomes : The use of 4-Methoxybenzyl acetate in difficult esterifications has been found to be effective .

HPLC Column Separation

  • Summary of Application : 4-Methoxybenzyl acetate is used for separation on Newcrom R1 HPLC column .

Future Directions

4-Methoxybenzyl acetate is mainly used in the food and fragrance industry . It has a unique aroma and is widely used in condiments, pastries, beverages, and perfumes to enhance the aroma and taste of products . With its unique properties and uses, it may find more applications in the future.

properties

IUPAC Name

(4-methoxyphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(11)13-7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNGYHHRRMSKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1044770
Record name 4-Methoxybenzyl acetate
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Molecular Weight

180.20 g/mol
Source PubChem
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Physical Description

Liquid, Solid, colourless to pale yellow liquid with a floral, fruity, balsamic odour
Record name Benzenemethanol, 4-methoxy-, 1-acetate
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Record name 4-Methoxybenzyl acetate
Source Human Metabolome Database (HMDB)
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Record name Anisyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/736/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

137.00 °C. @ 12.00 mm Hg
Record name 4-Methoxybenzyl acetate
Source Human Metabolome Database (HMDB)
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Solubility

insoluble in water, glycerol, propylene glycol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Anisyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/736/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.104-1.111
Record name Anisyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/736/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Methoxybenzyl acetate

CAS RN

104-21-2, 1331-83-5
Record name 4-Methoxybenzyl acetate
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Record name Anisyl acetate
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Record name 4-Methoxybenzyl acetate
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Record name Benzenemethanol, 4-methoxy-, 1-acetate
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Record name 4-Methoxybenzyl acetate
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Record name p-methoxybenzyl acetate
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Record name Anisyl acetate
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Record name ANISYL ACETATE
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Record name 4-Methoxybenzyl acetate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

84 °C
Record name 4-Methoxybenzyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
KT Howard, JD Chisholm - Organic preparations and procedures …, 2016 - Taylor & Francis
… Citation 94 Aldehyde 112 was utilized in an acetate aldol reaction with the silyl enol ether of 4-methoxybenzyl acetate (113) to provide β-hydroxy ester 114 in 71% yield (the other …
Number of citations: 16 www.tandfonline.com
S Torii, H Tanaka, T Siroi, M Akada - The Journal of Organic …, 1979 - ACS Publications
… (8) According to Eberson’s anodic acetoxylation, the electrolysis of 4-methylanisole in AcOH-AcONa-Ac20 has been shown to give 4methoxybenzyl acetate b as a major product; see ref …
Number of citations: 39 pubs.acs.org
A Srikrishna, R Viswajanani, JA Sattigeri… - The Journal of …, 1995 - ACS Publications
… Recently Wallace and Hedgetts7 discovered that acetic acid at 90C cleaves the aromatic MPM ethers into the corresponding phenols and 4-methoxybenzyl acetate (eq 2), whereas the …
Number of citations: 55 pubs.acs.org
M Salmón, R Miranda, I Nicolás-Vázquez… - Molecules, 2011 - mdpi.com
Tonsil Actisil FF, a commercial bentonitic clay, promotes the formation of a series of electrophilic-aromatic-substitution products from para-methoxybenzyl acetate in carbon disulfide. …
Number of citations: 11 www.mdpi.com
NJ Turro, P Wan - Journal of photochemistry, 1985 - Elsevier
… 4-Methoxybenzyl acetate gave predominately benzyl-radicalderived products, and only a low yield of 4-methoxybenzyl alcohol was observed. To make the study complete, we have …
Number of citations: 41 www.sciencedirect.com
JA Lewis, CJ Moore, MT Fletcher, RA Drew, W Kitching - Phytochemistry, 1988 - Elsevier
Headspace analysis and solvent extraction of the pollenbearing flower spike of Spathiphyllum cannaefolium have been conducted by GC-MS, to determine the basis of the flower …
Number of citations: 58 www.sciencedirect.com
Q Zhang, C Zhang, Y Sun, Y Guo, D Song - Applied Catalysis A: General, 2019 - Elsevier
… C 3 N][SO 3 CF 3 ] are successfully applied in catalytic esterification of acetic acid with benzyl alcohol or 4-methoxybenzyl alcohol to produce benzyl acetate or 4-methoxybenzyl acetate …
Number of citations: 10 www.sciencedirect.com
Y Futami, H Nishino, K Kurosawa - Bulletin of the Chemical Society of …, 1989 - journal.csj.jp
… In harmony with the above-mentioned mechanism, 4methoxybenzyl chloride was readily converted to 4methoxybenzyl acetate (2a, 77%) through a treatment with manganese(II) …
Number of citations: 11 www.journal.csj.jp
HE Zimmerman, VR Sandel - Journal of the American Chemical …, 1963 - ACS Publications
… found that 4-methoxybenzyl acetate afforded essentially exclusively free radical products expected from homolytic generation of 4-methoxybenzyl and acetoxyl radicals. Thus there were …
Number of citations: 320 pubs.acs.org
S Lai, CJ Lepage, DG Lee - Inorganic chemistry, 2002 - ACS Publications
… the final product is primarily 4-methoxybenzyl acetate (∼70%)… product, is slowly converted into 4-methoxybenzyl acetate in a … is converted into 4-methoxybenzyl acetate when acetic acid …
Number of citations: 23 pubs.acs.org

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